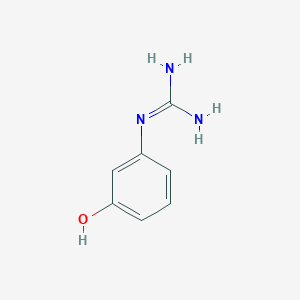

N-(3-Hydroxy-phenyl)-guanidine

Description

Contextualization of Guanidine (B92328) Chemistry in Medicinal and Organic Chemistry

The guanidine group, characterized by a central carbon atom bonded to three nitrogen atoms, is a fundamental functional group in the realms of medicinal and organic chemistry. rsc.org Its unique electronic and structural properties, including its strong basicity (pKa of the conjugate acid is approximately 13.6) and ability to form a resonance-stabilized guanidinium (B1211019) cation at physiological pH, make it a privileged scaffold in drug design. scripps.edud-nb.info This positive charge facilitates interactions with negatively charged biological targets such as carboxylates and phosphates through hydrogen bonding and electrostatic interactions. researchgate.netsci-hub.se Guanidine derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. researchgate.netscilit.comnih.gov In organic synthesis, guanidines are utilized as strong, non-nucleophilic bases and as versatile ligands in coordination chemistry. rsc.orgrsc.org

Significance of the Hydroxyphenyl Moiety in Bioactive Compounds

The hydroxyphenyl moiety, a phenyl group substituted with a hydroxyl group, is a common structural feature in a vast number of biologically active compounds, both natural and synthetic. The hydroxyl group can act as both a hydrogen bond donor and acceptor, enabling it to participate in crucial interactions with biological macromolecules like proteins and nucleic acids. rsc.org Its presence can significantly influence a molecule's solubility, lipophilicity, and metabolic stability, which are key determinants of pharmacokinetic and pharmacodynamic properties. rsc.org For instance, the position of the hydroxyl group on the phenyl ring can dramatically alter the biological activity of a compound. plos.org The hydroxyphenyl group is found in many pharmaceuticals and is considered a key pharmacophore for various therapeutic targets, including enzymes and receptors. nih.govresearchgate.net

Historical Overview of Guanidine Derivatives in Chemical and Biological Research

The history of guanidine itself dates back to 1861 when it was first isolated by Adolph Strecker from guanine (B1146940) obtained from guano. britannica.com The study of guanidino compounds gained significant momentum in the 20th century. researchgate.net Early research focused on their natural occurrence and basic chemical properties. britannica.com Over time, the therapeutic potential of guanidine derivatives became evident with the discovery of the antidiabetic activity of metformin (B114582) (a biguanide) and the antibacterial properties of sulfaguanidine. britannica.com The development of various synthetic methodologies has allowed for the creation of a vast library of guanidine derivatives with diverse substitution patterns. rsc.org These compounds have been investigated for a wide range of applications, from acting as neuroprotective agents to being potent ligands for various receptors. sci-hub.senih.govgoogle.com The ongoing research into guanidine derivatives continues to uncover new biological activities and therapeutic possibilities. nih.govulpgc.es

Chemical and Physical Properties of N-(3-Hydroxyphenyl)-guanidine

The following table summarizes the key chemical and physical properties of N-(3-Hydroxyphenyl)-guanidine and its hydrochloride salt.

| Property | Value | Source |

| IUPAC Name | (3-hydroxyphenyl)guanidine | PubChem |

| Molecular Formula | C7H9N3O | PubChem |

| Molecular Weight | 151.17 g/mol | PubChem |

| Monoisotopic Mass | 151.07456 g/mol | PubChem |

| Physical Description | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available | |

| LogP | 0.4 | PubChem |

| Hydrogen Bond Donor Count | 4 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

N-(3-Hydroxyphenyl)-guanidine Hydrochloride nih.gov

| Property | Value | Source |

| IUPAC Name | (3-hydroxyphenyl)guanidine;hydrochloride | nih.gov |

| Molecular Formula | C7H10ClN3O | nih.gov |

| Molecular Weight | 187.63 g/mol | nih.gov |

| Monoisotopic Mass | 187.05124 g/mol | nih.gov |

Synthesis of N-(3-Hydroxyphenyl)-guanidine

The synthesis of N-(3-Hydroxyphenyl)-guanidine can be achieved through various synthetic routes, often involving the reaction of 3-aminophenol (B1664112) with a guanylating agent. A common method involves the use of cyanamide (B42294) or its derivatives.

One general approach for the synthesis of N-aryl guanidines is the reaction of an aniline (B41778) derivative with a suitable guanylating reagent. For the synthesis of N-(3-Hydroxyphenyl)-guanidine, 3-aminophenol would be the starting material.

A plausible synthetic route could involve the reaction of 3-aminophenol with a protected S-methylisothiourea derivative, followed by deprotection. For example, the reaction of 3-aminophenol with N,N'-di-Boc-S-methylisothiourea in the presence of a base, followed by acid-catalyzed removal of the Boc protecting groups, would yield N-(3-Hydroxyphenyl)-guanidine. mdpi.com

Another approach could be the reaction of 3-aminophenol with cyanamide under acidic conditions.

The following table outlines the key reagents that could be involved in the synthesis of N-(3-Hydroxyphenyl)-guanidine.

| Reagent | Role |

| 3-Aminophenol | Starting material providing the 3-hydroxyphenyl moiety |

| N,N'-di-Boc-S-methylisothiourea | Guanylating agent |

| Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) | Deprotection agent to remove Boc groups |

| Cyanamide | Guanylating agent |

| Organic solvent (e.g., DMF, CH2Cl2) | Reaction medium |

| Base (e.g., Triethylamine) | To facilitate the guanylation reaction |

Biological and Pharmacological Profile

N-(3-Hydroxyphenyl)-guanidine and its derivatives have been investigated for their potential biological activities, primarily as ligands for various receptors.

Mechanism of Action and Biological Targets:

Derivatives of N-(3-Hydroxyphenyl)-guanidine have been studied as ligands for opioid receptors and sigma receptors. nih.govnih.gov

Opioid Receptors: Certain N-substituted cis-4a-(3-hydroxyphenyl)-8a-methyloctahydroisoquinolines, which contain the N-(3-hydroxyphenyl)guanidine core structure, have been found to act as opioid receptor pure antagonists. nih.gov These compounds show selectivity for the κ-opioid receptor over the μ- and δ-opioid receptors. nih.gov The antagonist activity is dependent on the equatorial orientation of the 3-hydroxyphenyl group. nih.gov

Sigma Receptors: N,N'-diarylguanidines, a class of compounds that includes derivatives of N-(3-hydroxyphenyl)-guanidine, have been identified as high-affinity ligands for the sigma receptor. nih.gov The affinity for the sigma receptor is influenced by the nature of the substituents on the aryl rings. nih.gov

Research Findings:

The following table summarizes some of the research findings related to derivatives of N-(3-Hydroxyphenyl)-guanidine.

| Compound Class | Biological Activity | Key Findings | Reference |

| N-Substituted cis-4a-(3-Hydroxyphenyl)-8a-methyloctahydroisoquinolines | Opioid receptor pure antagonists | Showed potent and selective antagonist activity at the κ-opioid receptor. | nih.gov |

| N,N'-Diarylguanidines | Sigma receptor ligands | Demonstrated high affinity for the sigma receptor, with potential applications in the development of antipsychotic agents. | nih.gov |

| 3-(2-chloro-5-(methylthio)phenyl)-1-(3-hydroxyphenyl)-1-methylguanidine | Precursor for radiolabelled compounds | Used in the synthesis of radiolabelled N,N-substituted guanidine compounds for imaging the NMDA receptor complex. | google.com |

Structure

3D Structure

Properties

IUPAC Name |

2-(3-hydroxyphenyl)guanidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c8-7(9)10-5-2-1-3-6(11)4-5/h1-4,11H,(H4,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRLZTHUMQDIMFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)N=C(N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 3 Hydroxyphenyl Guanidine and Analogues

Precursor Synthesis and Derivatization Strategies

A common and versatile approach to the synthesis of N-(3-hydroxyphenyl)-guanidine involves the preparation of key intermediates followed by the introduction of the guanidine (B92328) functional group.

Synthesis of Hydroxyphenyl-containing Intermediates

The primary precursor for the synthesis of N-(3-hydroxyphenyl)-guanidine is 3-aminophenol (B1664112). This commercially available starting material provides the necessary hydroxyphenyl scaffold. In the synthesis of more complex derivatives, 3-aminophenol can be subjected to various reactions to introduce other functional groups or to be incorporated into larger molecular systems before the guanidine moiety is introduced.

Introduction of the Guanidine Moiety

Several methods exist for the introduction of the guanidine group onto an amino precursor like 3-aminophenol. A widely used method involves the reaction of the amine with a guanylating agent. Common guanylating agents include cyanamide (B42294), S-alkylisothioureas, and pyrazole-1-carboxamidine derivatives. For instance, the reaction of an amine with a suitable isothiourea derivative can yield the corresponding guanidine. researchgate.net Another approach involves the use of carbodiimides, which react with amines to form guanidines. researchgate.net The choice of the guanylating agent and reaction conditions can be tailored to the specific substrate and the desired final product.

A general scheme for the synthesis of N,N'-disubstituted guanidines involves the acid-promoted amination of a pyrimidine-bearing cyanamide with an aniline (B41778) derivative. researchgate.net Furthermore, palladium-catalyzed cascade reactions of azides with isonitriles and amines provide a route to N-sulfonyl-, N-phosphoryl-, and N-acyl-functionalized guanidines. organic-chemistry.org

Direct Synthesis Approaches to N-(3-Hydroxyphenyl)-guanidine

Direct synthesis methods aim to construct the N-(3-hydroxyphenyl)-guanidine molecule in a more convergent manner. One such approach involves the reaction of 3-hydroxyphenylcyanamide with an amine. For example, the reaction of N-(3-hydroxyphenyl)-N-methylcyanamide with 2-chloro-5-(methylthio)aniline hydrochloride can be used to prepare 3-(2-chloro-5-(methylthio)phenyl)-1-(3-hydroxyphenyl)-1-methylguanidine. google.com This method allows for the direct coupling of the two key fragments of the final molecule.

Synthesis of N-(3-Hydroxyphenyl)-guanidine Derivatives

The synthesis of derivatives of N-(3-hydroxyphenyl)-guanidine is crucial for exploring structure-activity relationships and developing compounds with tailored properties. These synthetic strategies can be broadly categorized into N-substitution of the guanidine moiety and the incorporation of the N-(3-hydroxyphenyl)-guanidine scaffold into larger, more complex molecules.

Strategies for N-Substituted Guanidines

The synthesis of N-substituted guanidines can be achieved through various methods. One common strategy involves the reaction of a corresponding N-substituted thiocarbamide with an amine. asianpubs.org For instance, N-substituted thiocarbamides can be benzylated to form S-benzyl thiocarbamides, which can then be reacted with amines to yield the desired N-substituted guanidines. asianpubs.org

Another approach involves the modification of pre-formed guanidines. For example, N-(1-naphthyl)-N'-(3-ethylphenyl)guanidine can be further substituted on the guanidine nitrogen to produce tri- and tetrasubstituted derivatives. nih.gov This allows for the introduction of additional diversity into the molecule. The reaction of amines with electrophilic thiourea (B124793) derivatives also serves as a straightforward route for the synthesis of di-, tri-, and tetra-substituted guanidines. researchgate.net

| Precursor | Reagent | Product | Reference |

| N-substituted thiocarbamide | Aniline | N,N',N''-trisubstituted guanidine | asianpubs.org |

| N-(1-naphthyl)-N'-(3-ethylphenyl)guanidine | Alkyl halide | N-alkyl-N'-(1-naphthyl)-N''-(3-ethylphenyl)guanidine | nih.gov |

| Amine | Electrophilic thiourea derivative | Substituted guanidine | researchgate.net |

Incorporation into Complex Molecular Scaffolds (e.g., pyrimidine, isoquinoline (B145761), chalcone (B49325), natural product motifs)

The N-(3-hydroxyphenyl)-guanidine moiety can be incorporated into a variety of complex molecular scaffolds to generate hybrid molecules with potentially enhanced biological activities.

Pyrimidine Derivatives: Pyrimidine rings can be constructed by the condensation of a guanidine derivative with a 1,3-bifunctional three-carbon fragment. bu.edu.eg This approach is widely used for the synthesis of a diverse range of pyrimidine derivatives. bu.edu.egheteroletters.org For instance, chalcones can be refluxed with guanidine hydrochloride to afford pyrimidine derivatives. bu.edu.eg The N-(3-hydroxyphenyl)-guanidine can serve as the N-C-N fragment in this type of cyclocondensation reaction.

Isoquinoline Derivatives: While direct incorporation of N-(3-hydroxyphenyl)-guanidine into an isoquinoline scaffold is less commonly reported, general methods for isoquinoline synthesis, such as the Bischler–Napieralski or Pictet-Spengler reactions, can be adapted. mdpi.com These reactions typically involve the cyclization of a β-phenylethylamine derivative. mdpi.com A synthetic route could potentially involve preparing a β-phenylethylamine containing the N-(3-hydroxyphenyl)-guanidine moiety and then proceeding with the cyclization to form the isoquinoline ring system.

Chalcone Derivatives: Chalcones, which are α,β-unsaturated ketones, can be synthesized by the condensation of an aryl ketone with an aromatic aldehyde. scienceopen.com To incorporate the N-(3-hydroxyphenyl)-guanidine moiety, one could start with a hydroxy-substituted acetophenone or benzaldehyde, build the chalcone framework, and then introduce the guanidine group onto the hydroxyl-bearing aromatic ring. Alternatively, a pre-formed N-(3-hydroxyphenyl)-guanidine derivative with a suitable functional group could be used as one of the starting materials for the chalcone synthesis. Several studies have reported the synthesis of chalcone derivatives containing aminoguanidine or acylhydrazone moieties, highlighting the feasibility of combining these structural motifs. nih.govresearchgate.net

Natural Product Motifs: The guanidine functional group is present in numerous natural products with diverse biological activities. rsc.org Synthetic strategies towards these natural products often involve the late-stage introduction of the guanidine group onto a complex molecular scaffold. The methodologies developed for the synthesis of simpler guanidines can be applied to these more intricate systems.

| Scaffold | General Synthetic Approach | Key Intermediates/Reactions |

| Pyrimidine | Condensation of a guanidine with a 1,3-dicarbonyl compound or its equivalent. bu.edu.egheteroletters.org | Guanidine, chalcones, β-enaminones. bu.edu.egorientjchem.org |

| Isoquinoline | Bischler–Napieralski or Pictet-Spengler reaction. mdpi.comsemanticscholar.orgresearchgate.net | β-phenylethylamines, amides, aldehydes. mdpi.com |

| Chalcone | Claisen-Schmidt condensation of an aryl ketone and an aromatic aldehyde. scienceopen.comresearchgate.net | Substituted acetophenones and benzaldehydes. |

Green Chemistry and Sustainable Synthetic Routes for Guanidine Derivatives

The development of environmentally benign synthetic methods for guanidine derivatives is driven by the need to minimize hazardous waste and improve energy efficiency. These approaches often involve the use of greener solvents, alternative energy sources, and catalytic systems that offer high atom economy.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant advantages such as reduced reaction times, higher yields, and often solvent-free conditions nih.govmdpi.comyoutube.com. In the context of guanidine synthesis, microwave irradiation has been effectively employed in the preparation of N,N'-diaryl cyanoguanidines from their corresponding thioureas. This method is noted for its mildness, efficiency, and high yields youtube.com. While direct microwave-assisted guanylation of 3-aminophenol to yield N-(3-Hydroxyphenyl)-guanidine is not extensively documented, the successful application of MAOS for the synthesis of various aniline and phenol (B47542) derivatives suggests its potential applicability nih.govmdpi.comnih.govasianpubs.org. For instance, a novel microwave-assisted method for producing anilines and phenols from activated aryl halides has been reported, which eliminates the need for organic solvents and catalysts, making it a more efficient and eco-friendly alternative nih.gov.

Catalytic and Solvent-Free Approaches:

The use of environmentally friendly catalysts and the reduction or elimination of organic solvents are central tenets of green chemistry. Iron trichloride, an inexpensive and relatively non-toxic catalyst, has been utilized for the guanylation of aroylthioureas under benign reaction conditions researchgate.net. Another sustainable approach involves a one-pot synthesis of symmetrical guanidine compounds using the recyclable reagent tetrabutylphosphonium tribromide (TBPTB) nih.gov. Furthermore, scandium(III) triflate has been shown to be an effective catalyst for the guanylation of various amines with cyanamide under mild conditions in water, a green solvent organic-chemistry.org. The direct N-arylation of guanidine nitrate with aryl halides, catalyzed by copper in combination with N-methylglycine, represents another promising green route to N-aryl guanidines researchgate.net.

| Method | Substrate/Reagents | Catalyst/Conditions | Product | Key Green Features | Reference |

|---|---|---|---|---|---|

| Microwave-Assisted Synthesis | N,N'-diaryl thioureas | Microwave irradiation | N,N'-diaryl cyanoguanidines | Rapid, high-yielding, mild conditions | youtube.com |

| Catalytic Guanylation | Aroylthioureas | Iron trichloride | Aroylguanidines | Benign conditions, low cost | researchgate.net |

| One-Pot Synthesis | Isothiocyanates, secondary amines | Tetrabutylphosphonium tribromide (recyclable) | Symmetrical guanidines | Recyclable reagent, one-pot efficiency | nih.gov |

| Catalysis in Water | Amines, cyanamide | Scandium(III) triflate | Guanidines | Use of water as a green solvent, mild conditions | organic-chemistry.org |

| Copper-Catalyzed N-Arylation | Guanidine nitrate, aryl halides | CuI/N-methylglycine | N-aryl guanidines | Direct arylation, potential for reduced waste | researchgate.net |

Chiral Synthesis and Stereoselective Approaches

The synthesis of chiral guanidine-containing molecules is of paramount importance, as the stereochemistry often dictates the biological activity. Stereoselective approaches aim to control the three-dimensional arrangement of atoms, leading to the desired enantiomer or diastereomer.

Chiral Guanidines as Organocatalysts:

A significant area of research has been the use of chiral guanidines as powerful Brønsted base and hydrogen-bond donor organocatalysts in a wide array of asymmetric transformations researchgate.netrsc.org. These catalysts have enabled the synthesis of numerous chiral molecules with high enantioselectivity. While this approach does not directly describe the synthesis of a chiral analogue of N-(3-Hydroxyphenyl)-guanidine, it highlights the importance of chirality within the guanidine class of compounds. The development of novel chiral guanidine catalysts continues to be an active field of research, with applications in fundamental organic transformations rsc.org.

Asymmetric Synthesis of Guanidine-Containing Natural Products:

The total synthesis of complex, biologically active natural products containing cyclic guanidine cores has driven the development of innovative stereoselective methods. For instance, palladium-catalyzed carboamination reactions have been employed to construct bicyclic ureas, which serve as precursors to tricyclic guanidine alkaloids umich.edu. These reactions can proceed with high diastereoselectivity. Furthermore, enantioselective Diels-Alder reactions have been utilized to establish the absolute stereochemistry in the asymmetric synthesis of certain alkaloids nih.gov. While these examples relate to complex cyclic systems, the underlying principles of stereocontrol could potentially be adapted for the synthesis of simpler chiral N-aryl guanidine analogues.

Catalytic Enantioselective Desymmetrization:

A sophisticated strategy for accessing chiral molecules involves the catalytic enantioselective desymmetrization of prochiral substrates. Chiral pseudopeptidic guanidine-guanidinium salts have been successfully employed as catalysts for the desymmetrization of prochiral triacylamines, providing an effective route to synthetically useful chiral imide-esters nih.gov. This methodology demonstrates the potential of chiral guanidinium (B1211019) catalysts to induce chirality in prochiral molecules.

| Approach | Key Reaction/Catalyst | Substrate Type | Product Type | Stereochemical Outcome | Reference |

|---|---|---|---|---|---|

| Organocatalysis | Chiral guanidine catalysts | Various prochiral substrates | Enantioenriched products | High enantioselectivity | researchgate.netrsc.org |

| Natural Product Synthesis | Pd-catalyzed carboamination | Acyclic precursors | Tricyclic guanidine alkaloids | High diastereoselectivity | umich.edu |

| Natural Product Synthesis | Enantioselective Diels-Alder | Dienes and dienophiles | Chiral cyclic guanidine alkaloids | Control of absolute stereochemistry | nih.gov |

| Desymmetrization | Chiral guanidine-guanidinium salt | Prochiral triacylamines | Chiral imide-esters | Enantioselective desymmetrization | nih.gov |

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to elucidating the structure of N-(3-Hydroxy-phenyl)-guanidine by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra provide key insights.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 3-hydroxyphenyl ring, the hydroxyl proton (-OH), and the amine protons (-NH) of the guanidine (B92328) group. The aromatic protons typically appear as a complex multiplet pattern in the range of δ 6.5-7.5 ppm. The chemical shifts and splitting patterns are influenced by the positions of the hydroxyl and guanidine substituents on the phenyl ring. The hydroxyl and guanidine protons are often broad signals and their chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum for this compound would show signals for the six carbons of the aromatic ring and a characteristic signal for the guanidinyl carbon (C=N). The carbon attached to the hydroxyl group (C-OH) and the carbon attached to the guanidine group (C-N) would have distinct chemical shifts, typically around δ 155-160 ppm and δ 140-145 ppm, respectively. The guanidinyl carbon itself is expected to resonate near δ 158-160 ppm.

| Nucleus | Anticipated Chemical Shift (δ, ppm) | Description |

|---|---|---|

| ¹H | ~9.0 - 9.5 | Hydroxyl proton (-OH), typically a broad singlet |

| ¹H | ~7.0 - 8.0 | Guanidine protons (-NH, -NH₂), typically broad signals |

| ¹H | ~6.5 - 7.5 | Aromatic protons (multiplets) |

| ¹³C | ~158 - 160 | Guanidinyl carbon (C=N) |

| ¹³C | ~155 - 160 | Aromatic C-OH |

| ¹³C | ~140 - 145 | Aromatic C-N |

| ¹³C | ~110 - 130 | Other aromatic carbons |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The FTIR spectrum of this compound would display characteristic absorption bands.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3500 - 3200 | O-H Stretch | Phenolic -OH |

| 3400 - 3100 | N-H Stretch | Guanidine -NH₂ and -NH- |

| 3100 - 3000 | C-H Stretch | Aromatic C-H |

| ~1650 | C=N Stretch | Guanidine C=N |

| ~1600, ~1470 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O Stretch | Phenolic C-O |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, allowing for the determination of its molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) can confirm the molecular formula. For this compound (C₇H₉N₃O), the expected exact mass would be approximately 151.0746 g/mol . The mass spectrum would show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ depending on the ionization technique used (e.g., ESI, CI).

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₇H₉N₃O |

| Molecular Weight | 151.17 g/mol |

| Exact Mass | 151.0746 g/mol |

| [M+H]⁺ Peak (ESI-MS) | m/z 152.0824 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. Phenyl-substituted guanidines typically exhibit absorption maxima (λₘₐₓ) in the UV region due to π→π* transitions associated with the aromatic ring and the conjugated guanidine moiety. The presence of the hydroxyl group, an auxochrome, can cause a bathochromic (red) shift in the absorption bands.

| Transition | Expected λₘₐₓ (nm) |

|---|---|

| π→π* | ~270 - 290 |

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic data provides insight into connectivity, X-ray crystallography offers definitive proof of the three-dimensional structure in the solid state. A crystallographic analysis of this compound would determine precise bond lengths, bond angles, and torsion angles. It would also reveal the packing of molecules in the crystal lattice and identify key intermolecular interactions, such as hydrogen bonds involving the hydroxyl and guanidine groups, which are crucial for understanding its physical properties. Such studies on related phenylguanidine structures show that the guanidine group is nearly planar, and hydrogen bonding networks are dominant features in the crystal packing. acs.org

Conformational Preferences and Dynamics of the 3-Hydroxyphenyl Moiety

The 3-hydroxyphenyl group is not sterically constrained and can rotate around the C-N bond connecting it to the guanidine moiety. The preferred conformation is a balance between steric effects and electronic interactions, such as conjugation between the phenyl ring and the guanidine group. Computational studies and variable-temperature NMR experiments could be used to probe the rotational energy barrier and the most stable conformers. It is generally expected that conformations allowing for maximum π-system overlap (i.e., a more planar arrangement) would be energetically favored, though intermolecular hydrogen bonding in the solid state or with solvent molecules can significantly influence this preference. nih.govrsc.org

Axial vs. Equatorial Conformations

The concepts of axial and equatorial conformations are most directly applicable to saturated cyclic systems, such as cyclohexane (B81311). In the chair conformation of cyclohexane, substituents can be oriented either parallel to the principal axis of the ring (axial) or extending from the "equator" of the ring (equatorial). The relative stability of these conformations is a key aspect of stereochemistry.

For this compound, which contains a phenyl ring, the direct analogy to axial and equatorial positions as seen in cyclohexane is not appropriate. The phenyl group is planar, and the guanidinium (B1211019) group is also largely planar due to resonance. The conformational analysis would instead focus on the dihedral angles between the plane of the phenyl ring and the plane of the guanidinium group, as well as the orientation of the hydroxyl group relative to the rest of the molecule.

No specific experimental or computational data on the preferential orientation or energy differences between potential conformers of this compound that could be described in terms of "axial" vs. "equatorial" analogues is available in the reviewed scientific literature.

Molecular Modeling Studies on Conformation

Molecular modeling is a powerful tool to investigate the conformational preferences of molecules. Such studies for this compound would theoretically involve quantum mechanical calculations or molecular dynamics simulations to determine the lowest energy conformations. These studies would map the potential energy surface as a function of key dihedral angles, providing insight into the most stable three-dimensional structures of the molecule.

A comprehensive search of scientific databases indicates a lack of published molecular modeling studies specifically focused on the conformational analysis of this compound. While modeling studies exist for other guanidine derivatives and related compounds, the specific conformational landscape of this compound remains an area for future research.

Structure Activity Relationship Sar Studies

Investigation of Substituent Effects on Biological Activity

The biological activity of aryl guanidine (B92328) derivatives can be significantly modulated by altering the substituents on both the aromatic ring and the guanidine moiety itself. These modifications influence the molecule's steric, electronic, and hydrophobic properties, which in turn affect its interaction with biological targets.

Impact of Aryl and Saturated Carbocyclic Substituents

The nature of the aromatic system is a key determinant of activity. Studies on N,N'-diarylguanidines as noncompetitive NMDA receptor antagonists have shown that replacing a phenyl ring with a larger aromatic system, such as naphthalene (B1677914), can enhance binding affinity. For instance, unsymmetrical guanidines featuring a naphthalene ring on one nitrogen and a substituted phenyl ring on the other demonstrated a three- to five-fold increase in affinity for the NMDA receptor ion channel site compared to their symmetrical diphenyl counterparts.

Substituents on the aryl ring also play a critical role. In a series of symmetrically substituted diphenylguanidines, the nature of the substituent significantly impacted affinity. An isopropyl group at the ortho position and an ethyl group at the meta position were found to be preferred for enhancing affinity at the NMDA receptor. This suggests that both the size and position of the substituent are crucial for optimal interaction with the receptor's binding pocket.

Influence of N-Substituents on Guanidine Moiety

Direct substitution on the nitrogen atoms of the guanidine core offers a powerful strategy for fine-tuning both potency and selectivity. The addition of small alkyl groups to create tri- and tetrasubstituted guanidines can dramatically alter the compound's pharmacological profile.

In the context of diarylguanidine-based NMDA receptor antagonists, N-methylation or N-ethylation maintained high affinity for the NMDA receptor channel while significantly decreasing affinity for sigma receptors. For example, the trisubstituted guanidine, N-1-naphthyl-N'-(3-ethylphenyl)-N'-methylguanidine, displayed high potency at the NMDA receptor ion channel site (IC50 = 36 nM) but low affinity for sigma receptors (IC50 = 2540 nM). This modification effectively engineers selectivity by disfavoring binding to off-target receptors. Further studies on N, N′, N″-trisubstituted guanidines have also highlighted their potential as leishmanicidal agents, where various combinations of benzoyl, benzyl, and substituted phenyl moieties contribute to their activity.

Below is a data table showing the impact of N-substitution on receptor selectivity.

| Compound | Structure | NMDA Receptor IC50 (nM) | Sigma Receptor IC50 (nM) | Selectivity (Sigma/NMDA) |

| N-1-naphthyl-N'-(3-ethylphenyl)guanidine | Disubstituted | High Affinity | High Affinity | ~1 |

| N-1-naphthyl-N'-(3-ethylphenyl)-N'-methylguanidine | Trisubstituted | 36 | 2540 | 70.6 |

Positional Isomerism and Steric Effects

The position of substituents on the aryl ring has a profound effect on biological activity, an observation that underscores the importance of the molecule's three-dimensional shape for receptor fit. For symmetrically substituted diphenylguanidines, compounds with substituents in the ortho or meta positions consistently showed greater affinity for the NMDA receptor ion channel site than the corresponding para-substituted derivatives. This indicates that substitution at the para position may introduce a steric clash or orient the molecule unfavorably within the binding site.

Steric effects also arise from the substituents on the guanidine nitrogen atoms. The bulk and electronic properties of these substituents can dictate the preferred tautomeric form and geometry of the guanidine itself. For example, guanidines substituted with amines having a pK>a > 3.8 tend to adopt a cis-trans geometry, while those with more electron-deficient aniline (B41778) substituents (pK>a < 3.2) favor a cis-cis geometry in the solid state. These conformational differences can influence how the molecule presents its hydrogen bond donors and acceptors to a receptor.

Electronic Effects of Substituents

The electronic nature of substituents on the aryl ring directly influences the basicity (pKa) of the guanidine group, which is a critical parameter for its interaction with biological targets. Electron-withdrawing groups (EWGs) decrease the electron density on the guanidine nitrogen, thereby lowering its basicity. Conversely, electron-donating groups (EDGs) increase electron density and basicity.

Since the guanidine group is typically protonated at physiological pH to form the active guanidinium (B1211019) cation, modulating the pKa affects the concentration of the active species. A comprehensive study measured the pKa of various substituted phenylguanidines, quantifying the electronic influence of different functional groups. Potency can be correlated with the electronic parameters of the substituents. For instance, in a series of N2-phenylguanine inhibitors of Herpes simplex virus thymidine (B127349) kinases, activity was positively correlated with the resonance parameter (R) of para substituents and the sigma (σ) constants of meta substituents.

The table below illustrates the effect of various aryl substituents on the pKa of the guanidine moiety.

| Substituent (Position) | Hammett Sigma (σ) | pKa (Potentiometric) |

| 4-OCH3 | -0.27 | 11.13 |

| 4-CH3 | -0.17 | 11.08 |

| H | 0.00 | 10.90 |

| 4-Cl | 0.23 | 10.42 |

| 3-Cl | 0.37 | 10.15 |

| 3-CF3 | 0.43 | 10.02 |

| 4-CN | 0.66 | 9.60 |

| 3-NO2 | 0.71 | 9.38 |

| 4-NO2 | 0.78 | 9.14 |

Guanidine Functionality and its Role in SAR

Essentiality of the Guanidinium Group for Biological Activity

The guanidine group, in its protonated guanidinium form, is fundamental to the biological activity of this class of compounds. Its high basicity (pKa ≈ 13.6 for guanidine itself) ensures it is positively charged over a wide pH range. This positive charge is delocalized across the planar, Y-shaped C(N)₃ skeleton, a feature that facilitates strong, non-covalent interactions with biological receptors.

The guanidinium cation is an exceptional hydrogen bond donor and can form multiple, charge-assisted hydrogen bonds, often in a bidentate fashion, with anionic groups like carboxylates and phosphates found in proteins and nucleic acids. This ability to form specific hydrogen bonding patterns and engage in ion pairing is central to molecular recognition and binding. The geometry of the guanidinium group allows for a more favorable hydrogen bond alignment compared to a simple ammonium (B1175870) group. Studies have demonstrated that the interaction of guanidinium with phosphates is driven by both favorable enthalpy and entropy changes. The necessity of this group is highlighted in studies where its removal or replacement leads to a significant loss of activity. For example, research on short peptides targeting the NaV1.8 sodium channel has shown that at least two arginine-derived guanidinium groups are required for effective ligand-receptor binding.

Role of Hydrogen Bonding and Charge Pairing Interactions

The guanidinium group, a key feature of N-(3-Hydroxy-phenyl)-guanidine, is a versatile pharmacophore capable of engaging in a variety of non-covalent interactions that are crucial for molecular recognition and biological activity. Its ability to form hydrogen bonds and participate in charge pairing interactions is fundamental to its function in many biological systems.

The guanidinium moiety is a strong organic base and is protonated at physiological pH, existing as a cation. This positive charge allows it to form strong electrostatic interactions, or salt bridges, with negatively charged residues in biological targets, such as the carboxylate groups of aspartic and glutamic acid. These charge-pairing interactions are critical for the initial binding and orientation of the molecule within a receptor's binding pocket.

Furthermore, the planar geometry of the protonated guanidinium group, with its delocalized positive charge, allows for the formation of multiple hydrogen bonds. The N-H protons of the guanidinium group act as excellent hydrogen bond donors, interacting with hydrogen bond acceptor atoms like oxygen and nitrogen on the target molecule. The planarity of the group facilitates a well-defined spatial arrangement of these hydrogen bonds, contributing to the stability and specificity of the ligand-receptor complex.

The hydroxyl group on the phenyl ring of this compound also plays a significant role in its interaction profile. The oxygen atom of the hydroxyl group can act as a hydrogen bond acceptor, while the hydrogen atom can act as a hydrogen bond donor. The position of the hydroxyl group (meta in this case) influences the directionality of these interactions and can be a critical determinant of binding affinity and selectivity. Studies on other phenolic compounds have shown that the position of hydroxyl groups significantly impacts their biological activity, with ortho and para positions often leading to stronger intramolecular hydrogen bonding and different activity profiles compared to the meta position.

The interplay between the hydrogen bonding capacity of both the guanidinium and hydroxyl groups, along with the charge pairing potential of the guanidinium cation, creates a complex interaction landscape that dictates the structure-activity relationship of this compound and its analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is instrumental in drug discovery for predicting the activity of novel compounds and for optimizing lead structures.

Development and Validation of QSAR Models

The development of a robust QSAR model is a systematic process that involves several key steps. The fundamental prerequisite is a dataset of compounds with well-defined and consistently measured biological activity.

Model Development Workflow:

Data Curation: The initial step involves the careful collection and curation of a dataset of molecules with their corresponding biological activities. For this compound and its analogs, this would involve synthesizing a series of related compounds and testing their activity in a relevant biological assay.

Molecular Descriptor Calculation: A wide range of molecular descriptors are then calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometrical, electrostatic, and quantum-chemical properties.

Data Splitting: The dataset is typically divided into a training set and a test set. The training set is used to build the QSAR model, while the test set is used for external validation to assess the model's predictive power on new, unseen data.

Model Building: Various statistical methods can be employed to build the QSAR model, with the goal of finding a mathematical equation that best correlates the molecular descriptors with the biological activity. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms such as Support Vector Machines (SVM) and Random Forest (RF).

Model Validation: The developed model must undergo rigorous validation to ensure its statistical significance and predictive ability.

Validation Parameters:

Validation is a critical aspect of QSAR modeling to ensure the reliability and predictive power of the developed model. It is typically performed through internal and external validation techniques.

| Validation Parameter | Description | Acceptable Value |

| Internal Validation | ||

| R² (Coefficient of Determination) | Measures the goodness of fit of the model to the training set data. | > 0.6 |

| Q² (Cross-validated R²) | Assesses the internal predictive ability of the model using techniques like leave-one-out (LOO) cross-validation. | > 0.5 |

| External Validation | ||

| R²_pred (Predictive R²) | Evaluates the model's ability to predict the activity of the compounds in the external test set. | > 0.5 |

A statistically robust and predictive QSAR model is one that not only fits the training data well but also accurately predicts the activity of new compounds.

Identification of Key Molecular Descriptors for Activity

The interpretation of a validated QSAR model allows for the identification of molecular descriptors that are most influential in determining the biological activity of the compounds under study. While a specific QSAR model for this compound is not available in the public domain, we can infer the likely importance of certain descriptors based on studies of related guanidine and phenolic compounds.

Potentially Important Molecular Descriptors for this compound Analogs:

| Descriptor Class | Specific Descriptor | Potential Influence on Activity |

| Electronic | Dipole Moment, Partial Charges | These descriptors relate to the electronic distribution within the molecule and are crucial for electrostatic interactions, including hydrogen bonding and charge pairing with the biological target. |

| Lipophilic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity influences the compound's ability to cross cell membranes and reach its target. An optimal balance of lipophilicity is often required for good activity. |

| Steric/Topological | Molecular Volume, Surface Area, Shape Indices | The size and shape of the molecule are critical for its ability to fit into the binding site of a receptor. Steric hindrance can negatively impact activity. |

| Hydrogen Bonding | Number of H-bond Donors/Acceptors | Given the presence of the guanidinium and hydroxyl groups, descriptors related to hydrogen bonding capacity are expected to be highly significant in any QSAR model. |

| Quantum-Chemical | HOMO/LUMO Energies | These descriptors relate to the molecule's reactivity and ability to participate in charge-transfer interactions. |

QSAR studies on other guanidine-containing compounds have often highlighted the importance of electronic and lipophilic parameters. For instance, in a study of aminohydroxyguanidine derivatives, cytotoxicity was found to correlate well with these parameters. nih.gov Similarly, for phenolic compounds, descriptors related to their hydrogen-donating ability and the stability of the resulting phenoxyl radical are often key determinants of their antioxidant activity. A QSAR model for this compound and its analogs would likely reveal a combination of these descriptor types as being critical for its specific biological activity, providing valuable insights for the design of new, more potent derivatives.

While computational studies exist for structurally related compounds, such as other substituted guanidines or different hydroxyphenyl derivatives, the strict requirement to focus solely on "this compound" prevents the inclusion of data from these other molecules. Generating an article without specific, verifiable research findings for the target compound would not meet the standards of scientific accuracy.

Therefore, it is not possible to provide the requested article with the specified detailed, data-rich content at this time.

Computational Chemistry and Molecular Modeling

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While specific MD simulation studies focused exclusively on N-(3-Hydroxy-phenyl)-guanidine are not extensively documented in publicly available literature, the principles of this technique are widely applied to guanidine-containing compounds to understand their dynamic behavior and interactions with biological systems.

MD simulations can provide detailed information on the conformational changes of both the ligand and its target protein upon binding. For instance, in studies of other guanidine (B92328) derivatives, MD simulations have been employed to assess the stability of the ligand-protein complex, revealing how the compound settles into the binding pocket and the nature of the interactions it forms over a simulated period. These simulations can highlight the flexibility of the ligand and the protein, providing a more realistic picture of the binding event than static models. The guanidine group, with its potential for multiple hydrogen bond formations, is of particular interest in such simulations as its dynamic interaction network can be crucial for binding affinity and specificity. The results from MD simulations, such as root mean square deviation (RMSD) and root mean square fluctuation (RMSF), can indicate the stability of the complex and the flexibility of different parts of the protein, respectively.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a ligand to a biological target, such as a protein or nucleic acid.

Molecular docking studies are instrumental in predicting how this compound might interact with various biological targets. The guanidinium (B1211019) group, which is typically protonated at physiological pH, is a key pharmacophore that can engage in multiple hydrogen bonds and electrostatic interactions with receptor sites. The phenyl ring and the hydroxyl group also play significant roles in defining the binding specificity and affinity.

In docking simulations involving guanidine-containing ligands, the guanidinium group frequently forms salt bridges with acidic residues like aspartate and glutamate (B1630785) or engages in hydrogen bonding with the backbone carbonyls of the protein. The aromatic phenyl ring can participate in hydrophobic interactions or π-π stacking with aromatic residues such as phenylalanine, tyrosine, and tryptophan. The hydroxyl group on the phenyl ring can act as both a hydrogen bond donor and acceptor, further anchoring the ligand in the binding pocket.

For example, in hypothetical docking studies of this compound with a target protein, one could expect to observe the interactions summarized in the table below.

| Functional Group | Potential Interacting Residues | Type of Interaction |

| Guanidinium Group | Aspartate, Glutamate | Salt Bridge, Hydrogen Bond |

| Phenyl Ring | Phenylalanine, Tyrosine, Leucine, Valine | π-π Stacking, Hydrophobic Interaction |

| Hydroxyl Group | Serine, Threonine, Asparagine, Glutamine | Hydrogen Bond |

These predicted interactions provide a structural hypothesis for the compound's biological activity and guide further experimental validation.

Molecular docking is a powerful tool for understanding and rationalizing the structure-activity relationships (SAR) of a series of compounds. By comparing the docking poses and interaction patterns of analogues with varying substituents, researchers can deduce the structural requirements for optimal biological activity.

A hypothetical SAR study based on docking results for a series of substituted phenylguanidines might yield the following observations:

| Substituent Position | Effect on Activity | Rationalization from Docking |

| Meta-Hydroxy | High | Forms a critical hydrogen bond with a key residue in the active site. |

| Para-Hydroxy | Moderate | The substituent is oriented towards the solvent-exposed region, leading to weaker interactions. |

| Ortho-Hydroxy | Low | Steric hindrance with the protein backbone prevents optimal binding. |

| No Hydroxy | Very Low | Loss of a key hydrogen bonding interaction significantly reduces binding affinity. |

By systematically analyzing the docking results of various analogues, a comprehensive SAR model can be developed. This model not only explains the observed activities but also provides a predictive framework for designing new, more potent compounds.

Advanced Analytical Methodologies for Research

Chromatographic Techniques for Compound Analysis and Purification

Chromatography stands as a cornerstone for the separation and analysis of N-(3-Hydroxy-phenyl)-guanidine. The polarity imparted by the hydroxyl and guanidine (B92328) groups influences the choice of chromatographic conditions.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. Due to the polar nature and strong basicity (pKa of the guanidinium (B1211019) group is around 12.5) of guanidines, reversed-phase and cation-exchange chromatography are common approaches. mtc-usa.comnih.govsielc.com

For this compound, a reversed-phase HPLC method would typically employ a C18 or a more polar embedded-phase column to achieve adequate retention and separation from impurities. The mobile phase often consists of a mixture of acetonitrile or methanol and an aqueous buffer, with the pH adjusted to maintain the analyte in a consistent ionic state. The addition of an acidic modifier like formic acid or trifluoroacetic acid is common to improve peak shape. Detection is often achieved using a UV detector, typically at a wavelength around 210-280 nm, where the phenyl group exhibits absorbance.

A straightforward HPLC-UV method for guanidine has been developed without pre-column derivatization. mtc-usa.com For higher sensitivity, especially at lower concentrations, an Evaporative Light Scattering Detector (ELSD) could be employed. sielc.com

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at 260 nm |

| Column Temperature | 30 °C |

Gas Chromatography (GC-FID)

Gas Chromatography (GC) is generally suitable for volatile and thermally stable compounds. Guanidines, including this compound, are non-volatile salts and require derivatization to increase their volatility and thermal stability for GC analysis. Common derivatization reagents for guanidino compounds include acetylacetone or various silylating agents. Following derivatization, the resulting volatile derivative can be separated on a non-polar or medium-polarity capillary column (e.g., 5% phenyl-polysiloxane) and detected by a Flame Ionization Detector (FID). The FID is a universal detector for organic compounds and provides a response proportional to the mass of carbon.

While no specific GC-FID method for this compound is readily available in the literature, the general approach for guanidino compounds would be applicable.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the analysis of this compound, particularly in complex biological matrices. nih.gov This technique couples the separation power of HPLC with the mass analysis capabilities of a tandem mass spectrometer.

For method development, a reversed-phase or HILIC column can be used for chromatographic separation. Electrospray ionization (ESI) in the positive ion mode is typically employed, as the guanidine group is readily protonated. In the tandem mass spectrometer, specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and reduces background noise. This allows for the accurate quantification of the analyte even at very low concentrations.

Table 2: Hypothetical LC-MS/MS Parameters for this compound

| Parameter | Value |

| LC Column | HILIC, 2.1 x 100 mm, 3.5 µm |

| Mobile Phase A | 10 mM Ammonium (B1175870) Formate in Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | [M+H]⁺ |

| Product Ions (m/z) | To be determined by infusion and fragmentation studies |

| Collision Energy | Optimized for specific transitions |

Capillary Electrophoresis (CZE)

Capillary Zone Electrophoresis (CZE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. Given that this compound is a cationic compound at acidic pH, CZE is a well-suited analytical method. researchgate.net

In a typical CZE setup, a fused-silica capillary is filled with a background electrolyte (BGE) at a specific pH. The sample is injected at one end of the capillary, and a high voltage is applied. Cationic species like the protonated form of this compound will migrate towards the cathode at a rate dependent on their electrophoretic mobility. Detection is commonly performed using a UV detector. The composition and pH of the BGE are critical parameters that can be optimized to achieve the desired separation. For instance, a low pH buffer (e.g., phosphate (B84403) buffer at pH 2.5) ensures the guanidine group is fully protonated.

Elemental Analysis (CHNS)

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. unipd.it For this compound, with the molecular formula C₇H₉N₃O, this analysis provides the percentage of Carbon (C), Hydrogen (H), Nitrogen (N), and by difference, Oxygen (O). This is a crucial step in characterizing a newly synthesized batch of the compound to confirm its empirical formula and purity. The analysis is performed using an elemental analyzer where the sample is combusted at high temperatures, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.

Table 3: Theoretical Elemental Composition of this compound (C₇H₉N₃O)

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon | C | 12.011 | 7 | 84.077 | 52.81 |

| Hydrogen | H | 1.008 | 9 | 9.072 | 5.70 |

| Nitrogen | N | 14.007 | 3 | 42.021 | 26.40 |

| Oxygen | O | 15.999 | 1 | 15.999 | 10.06 |

| Total | 151.169 | 100.00 |

Method Development for Guanidine Derivatives in Complex Matrices

Analyzing this compound and its derivatives in complex matrices, such as biological fluids (plasma, urine) or environmental samples, presents significant challenges due to the presence of interfering substances. nih.gov The development of a robust analytical method is therefore essential for accurate quantification.

The process typically begins with sample preparation, which is a critical step to remove matrix components and enrich the analyte. Techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are commonly employed. For polar compounds like guanidines, mixed-mode or hydrophilic interaction SPE cartridges can be particularly effective.

Following sample cleanup, a highly selective and sensitive analytical technique is required. LC-MS/MS is often the method of choice due to its ability to distinguish the analyte from co-eluting matrix components. nih.gov Method development involves optimizing several key parameters:

Chromatographic Separation: Selecting the appropriate column (e.g., reversed-phase, HILIC) and mobile phase to achieve good retention, peak shape, and separation from interferences.

Mass Spectrometric Detection: Fine-tuning of ESI source parameters (e.g., capillary voltage, gas flows, temperature) and MS/MS parameters (e.g., precursor and product ion selection, collision energy) to maximize the signal-to-noise ratio for the analyte.

Method Validation: A thorough validation according to established guidelines is necessary to ensure the method is accurate, precise, linear, and robust for its intended purpose. This includes assessing parameters like limit of detection (LOD), limit of quantification (LOQ), recovery, and matrix effects.

The development of such methods is crucial for pharmacokinetic studies, metabolism research, and monitoring of guanidine derivatives in various scientific investigations.

Solid-Phase Extraction (SPE)

Solid-phase extraction (SPE) is a widely adopted technique for the selective extraction and concentration of analytes from complex sample matrices. nih.gov The choice of SPE sorbent and protocol is critical and depends on the physicochemical properties of the target analyte, such as this compound. Given its dual characteristics—a basic guanidine moiety (pKa ~12.5) and an acidic phenolic group (pKa ~10)—a multi-modal SPE approach is often the most effective strategy.

Several types of SPE sorbents can be considered for the extraction of this compound, each leveraging different interaction mechanisms.

Mixed-Mode Cation-Exchange Sorbents: These sorbents, which possess both reversed-phase and strong or weak cation-exchange functionalities, are particularly well-suited for the retention of basic compounds like this compound. The guanidinium group, which is protonated under acidic to neutral conditions, can interact strongly with the cation-exchange sites on the sorbent. The phenyl ring provides a secondary hydrophobic interaction. A typical protocol would involve loading the sample under acidic conditions (pH < 7) to ensure the guanidine group is protonated. Interferences can be washed away with an organic solvent, and the analyte can then be eluted with a basic organic solvent (e.g., methanol with ammonia (B1221849) or another amine) to neutralize the guanidine group and disrupt the ionic interaction.

Polymeric Reversed-Phase Sorbents: Sorbents such as those based on styrene-divinylbenzene or hydrophilic-lipophilic balanced (HLB) polymers can also be effective. acs.org These sorbents offer high surface area and stability across a wide pH range. For this compound, sample loading at a neutral pH would allow for retention based on the hydrophobic interaction of the phenyl ring. The polar functional groups of the sorbent can also interact with the hydroxyl and guanidine moieties. Elution is typically achieved with a high percentage of a polar organic solvent like methanol or acetonitrile.

Normal-Phase Sorbents: While less common for aqueous samples, normal-phase sorbents could be employed if the sample is in a non-polar organic solvent. In this scenario, the polar guanidine and hydroxyl groups would be strongly retained.

A generalized SPE protocol for the extraction of this compound from an aqueous matrix using a mixed-mode cation-exchange sorbent is outlined below.

Table 1: Illustrative Solid-Phase Extraction Protocol for this compound

| Step | Procedure | Rationale |

| Conditioning | 1. Pass 5 mL of methanol through the cartridge.2. Pass 5 mL of deionized water (pH adjusted to ~6) through the cartridge. | To activate the reversed-phase functionalities and equilibrate the ion-exchange sites. |

| Sample Loading | 1. Adjust the sample pH to ~6.2. Pass the sample through the cartridge at a slow flow rate (~1-2 mL/min). | To ensure the guanidine group is protonated for strong cation-exchange retention. |

| Washing | 1. Pass 5 mL of deionized water to remove salts.2. Pass 5 mL of methanol to remove non-polar interferences. | To remove interfering compounds without eluting the analyte of interest. |

| Elution | Pass 5 mL of 5% ammonium hydroxide (B78521) in methanol through the cartridge. | To neutralize the guanidine group, disrupting the ionic bond with the sorbent and eluting the analyte. |

Quantitation Methodologies for Trace Analysis

For the trace analysis of this compound, high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is the method of choice due to its high selectivity and sensitivity.

Liquid Chromatography (LC)

The chromatographic separation of the polar and basic this compound can be challenging. Several approaches can be employed:

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the retention and separation of highly polar compounds. helixchrom.com A typical HILIC mobile phase consists of a high percentage of a polar organic solvent (e.g., acetonitrile) with a small amount of aqueous buffer. This allows for the partitioning of the analyte into the water-enriched layer on the surface of the polar stationary phase.

Reversed-Phase Chromatography with Modified Conditions: While traditional C18 columns may provide limited retention for this compound under standard conditions, the use of specific mobile phase additives or embedded polar group columns can improve performance. The addition of an ion-pairing reagent to the mobile phase can enhance retention and improve peak shape. Alternatively, using a mobile phase with a high aqueous content and a low pH can also be effective, ensuring the analyte is in its protonated form.

Tandem Mass Spectrometry (MS/MS)

Electrospray ionization (ESI) in the positive ion mode is the preferred ionization technique for this compound, as the basic guanidine group is readily protonated. For quantitative analysis, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) is employed. This involves selecting the protonated molecular ion ([M+H]+) as the precursor ion and then monitoring specific product ions generated through collision-induced dissociation (CID). This technique provides a high degree of selectivity and reduces chemical noise.

Table 2: Representative LC-MS/MS Parameters for the Analysis of this compound

| Parameter | Condition |

| LC Column | HILIC (e.g., Amide or Silica-based), 2.1 x 100 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 95% B to 50% B over 5 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | ESI Positive |

| Precursor Ion ([M+H]+) | To be determined based on the exact mass of this compound |

| Product Ions | To be determined through fragmentation analysis |

| Collision Energy | To be optimized for each transition |

Method Validation and Performance

Table 3: Typical Performance Data for Trace Analysis of Guanidine Compounds by LC-MS/MS

| Parameter | Typical Value |

| Linearity (R²) | > 0.99 |

| LOD | 0.002 - 0.02 ng/mL |

| LOQ | 0.005 - 0.05 ng/mL |

| Intra-day Precision (%RSD) | < 5% |

| Inter-day Precision (%RSD) | < 10% |

| Accuracy (Recovery %) | 75 - 111% |

Biological Target Engagement and Mechanistic Insights

Receptor Binding Studies

The affinity of N-(3-Hydroxy-phenyl)-guanidine for various receptor types has been a subject of scientific inquiry, as detailed in the following subsection.

While direct binding affinity data for this compound at sigma receptors are not explicitly detailed in the reviewed literature, the structural components of this molecule—the 3-hydroxyphenyl group and the guanidine (B92328) moiety—are present in well-characterized sigma receptor ligands.

The compound (+)-3-(3-hydroxyphenyl)-N-(1-propyl)piperidine ((+)-3-PPP) is a known and selective sigma receptor ligand. nih.govnih.gov The drug-selectivity profile of the guanidine derivative 1,3-di(2-tolyl)guanidine ([3H]Tol2Gdn) has been shown to closely correlate with that of tritiated (+)-3-PPP, indicating that the guanidine structure can be a key pharmacophore for sigma receptor binding. nih.govnih.gov

Furthermore, structure-activity relationship studies of N,N'-di-o-tolylguanidine (DTG) analogues have revealed that various substitutions on the aryl rings of the guanidine structure significantly influence affinity for the sigma receptor. nih.gov These studies highlight the importance of the guanidine core in mediating interaction with the receptor. The development of novel DTG derivatives has led to compounds with high potency at sigma receptors. nih.gov

The data in the table below showcases the binding affinities of several guanidine derivatives and related compounds for sigma-1 and sigma-2 receptors, providing context for the potential interaction of this compound with these receptors.

| Compound | Sigma-1 Ki (nM) | Sigma-2 Ki (nM) |

|---|---|---|

| N,N′-di-o-tolyl-guanidine (o-DTG) | Data not available | Data not available |

| N,N′-di-p-bromo-phenyl-guanidine (p-BrDPhG) | 11.2 ± 1.1 | 2.7 ± 0.2 |

| Haloperidol | 2.3 | Data not available |

| (+)-Pentazocine | Data not available | Data not available |

Opioid Receptor Antagonism (μ, δ, κ)

This compound belongs to a class of compounds that have been investigated for their effects on opioid receptors. The three main types of opioid receptors are mu (μ), delta (δ), and kappa (κ). nih.gov Structurally related compounds, specifically a series of racemic N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, have been identified as potent antagonists for both μ and κ-opioid receptors. drugbank.com Importantly, these derivatives did not exhibit significant opioid agonist activity, establishing the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine structure as a pure opioid antagonist pharmacophore. drugbank.com This suggests that this compound may also exhibit antagonistic properties at these opioid receptors, warranting further investigation to characterize its specific binding profile and functional activity at each receptor subtype.

Cellular Mechanism of Action (In Vitro Studies)

Antiproliferative Mechanisms (e.g., apoptosis induction, caspase activation)

Guanidine-containing compounds have demonstrated significant antiproliferative activity in various cancer cell models, often through the induction of apoptosis. nih.gov Apoptosis, or programmed cell death, can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which often converge on the activation of a cascade of cysteine proteases known as caspases. frontiersin.org

For example, certain cytotoxic bicyclic guanidine alkaloids have been shown to induce intrinsic apoptosis by causing mitochondrial membrane permeabilization and upregulating reactive oxygen species (ROS). nih.gov This leads to the activation of initiator caspase-9 and executioner caspase-3, culminating in the cleavage of poly(ADP-ribose) polymerase (PARP), DNA fragmentation, and apoptotic cell death. nih.gov Similarly, other guanidine alkaloids have been observed to induce a time- and dose-dependent cleavage of caspase-3 and PARP. nih.gov

The antiproliferative effects of these compounds are further supported by the downregulation of anti-apoptotic proteins like survivin. nih.gov The activation of caspases is a hallmark of apoptosis, and various studies have confirmed that guanidine derivatives can trigger the activity of caspase-3, -8, and -9 in cancer cells. frontiersin.org

Table 1: Effects of Guanidine Derivatives on Apoptotic Markers

| Compound Class | Cancer Cell Line | Apoptotic Mechanism | Key Molecular Events |

|---|---|---|---|

| Bicyclic Guanidine Alkaloids | Various mammalian cancer cells | Intrinsic apoptosis | Mitochondria membrane permeabilization, ROS upregulation, activation of caspase-9 and -3, PARP cleavage, DNA fragmentation. nih.gov |

DNA Intercalation and Binding Modes

The interaction of guanidine derivatives with DNA is a key aspect of their cytotoxic mechanism. nih.gov The positively charged guanidinium (B1211019) group can interact with the negatively charged phosphate (B84403) backbone of DNA. nih.gov While some small molecules can intercalate between DNA base pairs, studies on several novel guanidine derivatives suggest a preference for minor groove binding. nih.gov

Spectroscopic and computational studies have been employed to elucidate the nature of these interactions. The binding constants (Kb) for some guanidine derivatives with DNA are in the range of 10⁴ to 10⁵ M⁻¹, which is consistent with minor groove binders. nih.gov Thermodynamic analysis often reveals a spontaneous interaction, as indicated by negative Gibbs free energy (ΔG) values. nih.gov For some N,N′,N′′-trisubstituted guanidine derivatives, molecular docking and simulation studies have suggested partial intercalation of a phenyl ring between DNA base pairs. rsc.org This is further supported by techniques such as circular dichroism and viscosity measurements. rsc.org

Table 2: DNA Binding Parameters of Representative Guanidine Derivatives

| Compound | Binding Constant (Kb) (M⁻¹) | Gibbs Free Energy (ΔG) (kJ mol⁻¹) | Proposed Binding Mode |

|---|---|---|---|

| Guanidine Derivative (7i) | 3.49 × 10⁵ ± 0.04 | -31.61 | Minor groove binding. nih.gov |

Antibacterial Mechanisms (e.g., cell membrane interaction, protein secretion dysregulation)

The antibacterial activity of guanidine-containing compounds is largely attributed to their ability to disrupt bacterial cell membranes. At physiological pH, the guanidine moiety is protonated, carrying a positive charge. nih.gov This positive charge facilitates an electrostatic interaction with the negatively charged components of the bacterial cell surface, such as phosphatidylglycerol and cardiolipin (B10847521) in the cell membrane. nih.govfrontiersin.org

This initial interaction can lead to the insertion of hydrophobic parts of the molecule into the bacterial cell wall or membrane, causing a disruption of the membrane's integrity. frontiersin.org The increased permeability of the membrane results in the leakage of cytoplasmic contents, leading to cell lysis and death. nih.gov This mechanism of action, often described as a "carpet-like" mechanism, involves the compound binding to the membrane surface and causing significant disruption. nih.gov Studies have shown that this interaction can inhibit membrane fluidity, reduce solvent accessibility around the lipid headgroup region, and induce significant lipid lateral-ordering and membrane thinning. nih.gov

Pharmacological Characterization in Preclinical Models

The preclinical assessment of this compound and its analogs has been approached through various in vitro and in vivo models to determine their therapeutic potential.

In vitro and In vivo Efficacy Evaluation (General Principles)

The evaluation of guanidine derivatives in preclinical settings follows established pharmacological principles to ascertain their efficacy and mechanism of action.

In vitro studies are fundamental in characterizing the direct effects of a compound on biological systems. For phenylguanidine derivatives, these often involve receptor binding assays to determine the affinity of the compound for specific molecular targets. For instance, studies on N,N'-diarylguanidines have utilized radioligand binding assays to determine their affinity for the NMDA receptor ion channel sites. Such assays quantify the concentration of the compound required to displace a known radiolabeled ligand from its receptor, providing an initial indication of potency and selectivity. Functional assays are also crucial to determine whether the compound acts as an agonist, antagonist, or modulator of the target.

In vivo efficacy is assessed in animal models that mimic human diseases. For compounds like 3'-hydroxyphenyl guanidine, which has been investigated for its vasoconstrictor properties, preclinical evaluation would typically involve animal models to measure changes in blood pressure and heart rate. A 1976 patent described the evaluation of various phenyl guanidine salts, including 3'-hydroxyphenyl guanidine hydrochloride, for their effects on the heart rate of anesthetized dogs. While specific data for the 3-hydroxy derivative was not detailed, the study design exemplifies the in vivo approach to characterizing the cardiovascular effects of this class of compounds. The data for related compounds from this patent are presented below.

Table 1: Heart Rate Changes in Anesthetized Dogs Induced by Phenyl Guanidine Derivatives This interactive table summarizes the in vivo effects of various phenyl guanidine compounds on heart rate at different intravenous doses, as reported in a 1976 patent. A rating scale is used: '-' indicates a decrease, '0' indicates no change, and '+' indicates an increase in heart rate.

| Test Compound | Dose (mg/Kg, i.v.) | Rating |

|---|---|---|

| Phenyl guanidine nitrate | 0.01 | 0 |

| Phenyl guanidine nitrate | 0.1 | 0 |

| Phenyl guanidine nitrate | 1.0 | 0 |

| 2'-methylphenyl guanidine nitrate | 0.01 | 0 |

| 2'-methylphenyl guanidine nitrate | 0.1 | - |

| 2'-methylphenyl guanidine nitrate | 1.0 | - |

| 3',4'-dichlorophenyl guanidine hydrochloride | 0.01 | - |

| 3',4'-dichlorophenyl guanidine hydrochloride | 0.1 | - |

| 3',4'-dichlorophenyl guanidine hydrochloride | 1.0 | - |

Structure-Target Relationships and Selectivity

The relationship between the chemical structure of phenylguanidine derivatives and their biological activity is a key area of investigation for understanding their mechanism of action and for the rational design of more potent and selective analogs.

The guanidinium group, being protonated at physiological pH, is a critical pharmacophore that can engage in multiple non-covalent interactions, including hydrogen bonding and electrostatic interactions with biological targets. The nature and position of substituents on the phenyl ring significantly influence the compound's affinity and selectivity for its target.

For example, in the context of NMDA receptor antagonists, the substitution pattern on the phenyl rings of N,N'-diarylguanidines plays a crucial role in determining their binding affinity. Studies have shown that ortho or meta substituents on the phenyl rings generally lead to greater affinity for the NMDA receptor ion channel site compared to para-substituted derivatives. The addition of small alkyl substituents on the guanidine nitrogens can further enhance selectivity for the NMDA receptor over other sites, such as sigma receptors.

The presence of a hydroxyl group on the phenyl ring, as in this compound, introduces a potential hydrogen bond donor and acceptor, which can significantly impact its interaction with a biological target. The position of this hydroxyl group (meta in this case) is crucial for defining the geometry of these interactions. While specific structure-target relationships for this compound are not extensively documented, the general principles derived from related compounds suggest that the interplay between the guanidinium group and the hydroxylated phenyl ring is central to its pharmacological activity.